molecular formula C11H15NO2 B13541138 Methyl 2-methyl-N-phenylalaninate CAS No. 20059-62-5

Methyl 2-methyl-N-phenylalaninate

Cat. No.: B13541138
CAS No.: 20059-62-5
M. Wt: 193.24 g/mol
InChI Key: UWSZDTKNLYGFOX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-N-phenylalaninate: (CAS#: 20059-62-5) is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It belongs to the class of amino acid derivatives and is a methyl ester of 2-methyl-N-phenylalanine . This compound is characterized by its unique structure, which combines an aromatic phenyl group with an aliphatic side chain.

Preparation Methods

Synthetic Routes:: The synthetic preparation of Methyl 2-methyl-N-phenylalaninate involves the condensation of 2-methyl-N-phenylalanine with methanol (CH₃OH) under suitable reaction conditions. The reaction typically occurs in the presence of acid catalysts or activated ester reagents.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The phenylalanine moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Esterification: Methanol (CH₃OH) and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products:: The major product of esterification is Methyl 2-methyl-N-phenylalaninate , while reduction yields the corresponding alcohol.

Scientific Research Applications

Chemistry::

    Building Block: Used in peptide synthesis and as a building block for more complex molecules.

    Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.

Biology and Medicine::

    Pharmacology: Investigated for potential pharmacological activities due to its structural resemblance to phenylalanine derivatives.

    Metabolic Studies: Used in metabolic research related to amino acid metabolism.

Industry::

    Flavor and Fragrance: Its aromatic properties may find applications in flavor and fragrance compositions.

Mechanism of Action

The exact mechanism of action for Methyl 2-methyl-N-phenylalaninate remains an area of ongoing research. its structural similarity to phenylalanine suggests potential interactions with cellular receptors, enzymes, or transporters.

Comparison with Similar Compounds

While Methyl 2-methyl-N-phenylalaninate is unique due to its specific substitution pattern, similar compounds include:

These compounds share common structural features but differ in substituents or functional groups.

Properties

CAS No.

20059-62-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-anilino-2-methylpropanoate

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h4-8,12H,1-3H3

InChI Key

UWSZDTKNLYGFOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

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